5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid RCS-4 is a synthetic cannabinoid which is structurally similar to JWH 018. Like JWH 018, RCS-4 has been detected in herbal products. RCS-4 N-(5-carboxypentyl) metabolite is an expected metabolite of RCS-4. Carboxylation of the N-alkyl chain of JWH 018 occurs during in vivo metabolism, resulting in a 5-carboxypentyl metabolite that is detectable in the urine.
Brand Name: Vulcanchem
CAS No.: 1427521-39-8
VCID: VC0121255
InChI: InChI=1S/C21H21NO4/c1-26-16-11-9-15(10-12-16)21(25)18-14-22(13-5-4-8-20(23)24)19-7-3-2-6-17(18)19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,23,24)
SMILES: COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O
Molecular Formula: C21H21NO4
Molecular Weight: 351.4

5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid

CAS No.: 1427521-39-8

Cat. No.: VC0121255

Molecular Formula: C21H21NO4

Molecular Weight: 351.4

* For research use only. Not for human or veterinary use.

5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid - 1427521-39-8

Specification

CAS No. 1427521-39-8
Molecular Formula C21H21NO4
Molecular Weight 351.4
IUPAC Name 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid
Standard InChI InChI=1S/C21H21NO4/c1-26-16-11-9-15(10-12-16)21(25)18-14-22(13-5-4-8-20(23)24)19-7-3-2-6-17(18)19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,23,24)
Standard InChI Key CJXFWFGLGOBGBR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O

Introduction

Chemical Structure and Properties

Structural Features

5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid possesses a complex molecular structure that combines several key structural elements. The compound features an indole core structure (a benzene ring fused to a pyrrole ring), which is substituted at the 3-position with a 4-methoxybenzoyl group and at the 1-position (the nitrogen atom) with a pentanoic acid chain .

The 4-methoxybenzoyl group consists of a benzene ring with a methoxy substituent at the para position, connected to the indole through a carbonyl linkage. The pentanoic acid chain is a five-carbon aliphatic chain terminated with a carboxylic acid group, which results from the metabolic oxidation of the terminal carbon in the parent compound's pentyl chain . This structural arrangement gives the molecule its distinctive properties and reactivity.

Physical and Chemical Properties

The physical and chemical properties of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid are summarized in Table 1:

Table 1: Physical and Chemical Properties of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid

PropertyValue
CAS Number1427521-39-8
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
IUPAC Name5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid
SynonymsRCS-4 N-(5-carboxypentyl) metabolite, 5-(3-(4-methoxybenzoyl)-1H-indol-1-yl)pentanoic acid
AppearanceCrystalline solid
SolubilityDMF: ~5 mg/ml; DMSO: ~3 mg/ml; Ethanol: ~10 mg/ml; Ethanol:PBS (pH 7.2) (1:10): ~0.1 mg/ml
Storage ConditionsRecommended at -20°C

Molecular Identification Parameters

For analytical purposes, the following molecular identification parameters are essential:

Table 2: Molecular Identification Parameters

ParameterValue
Standard InChIInChI=1S/C21H21NO4/c1-26-16-11-9-15(10-12-16)21(25)18-14-22(13-5-4-8-20(23)24)19-7-3-2-6-17(18)19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,23,24)
Standard InChIKeyCJXFWFGLGOBGBR-UHFFFAOYSA-N
SMILESCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O

These parameters are critical for unambiguous identification of the compound in analytical databases and for computational chemistry applications . The InChI (International Chemical Identifier) and SMILES (Simplified Molecular-Input Line-Entry System) notations provide standardized ways to represent the chemical structure, facilitating information exchange among different chemical databases and software.

Metabolism and Metabolic Pathways

Formation of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid

5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid is formed through the metabolic transformation of RCS-4 in the human body. The primary metabolic pathway involves carboxylation of the N-alkyl chain (pentyl group) of RCS-4, resulting in the formation of a terminal carboxylic acid group . This carboxylation process is analogous to what has been observed with other synthetic cannabinoids like JWH-018, where the terminal carbon of the alkyl chain undergoes oxidation.

The metabolism of RCS-4 occurs primarily in the liver, where cytochrome P450 enzymes catalyze various oxidative reactions. In a study using human hepatocytes and high-resolution mass spectrometry, researchers identified 18 different metabolites of RCS-4, indicating the complexity of its metabolic profile . Among these metabolites, 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid was found to be one of the major metabolites detectable in urine samples.

Other Metabolic Pathways of RCS-4

In addition to the formation of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid, RCS-4 undergoes several other metabolic transformations:

  • Hydroxylation at various positions of the molecule

  • O-demethylation of the methoxy group, which was identified as the most common biotransformation

  • Dealkylation of the N-pentyl chain

  • Combination of these transformations (e.g., hydroxylation with demethylation)

  • Phase II metabolism, including glucuronidation and sulfation of the primary metabolites

The complexity of RCS-4 metabolism highlights the importance of identifying and characterizing specific metabolites like 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid for forensic and clinical applications.

Detection and Analytical Methods

Mass Spectrometric Analysis

Mass spectrometry is the primary analytical technique used for the detection and characterization of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid in biological samples. The compound exhibits characteristic fragmentation patterns that facilitate its identification .

The protonated molecular ion of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid appears at m/z 352.1549 (calculated for [C21H21NO4 + H]+). Key fragment ions observed in the mass spectrum include:

  • The methoxyphenyl acylium ion at m/z 135.0442, which often appears as the base peak

  • N-pentylindole acylium ion at m/z 214.1228, formed by cleavage of the bond between the carbonyl group and the phenyl ring

  • Indole acylium ion at m/z 144.0439, resulting from the loss of the N-pentyl chain

  • An ion at m/z 107.0493, produced by carbonyl group cleavage from the methoxyphenyl moiety

These fragmentation patterns are crucial for the unambiguous identification of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid in complex biological matrices.

Chromatographic Methods

Liquid chromatography (LC) coupled with mass spectrometry is commonly used for the separation and detection of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid in biological samples. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry provides the sensitivity and specificity required for detecting this metabolite at low concentrations.

For accurate quantification, deuterated analogs such as 5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid are used as internal standards . This deuterated version contains five deuterium atoms in the indole ring, which alters its mass but maintains similar chemical properties, making it an ideal internal standard for mass spectrometric analysis.

Sample Preparation

Proper sample preparation is crucial for the successful detection of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid in biological matrices. The typical workflow for urine samples includes:

  • Enzymatic hydrolysis (using β-glucuronidase) to cleave any conjugated metabolites

  • Liquid-liquid extraction or solid-phase extraction to isolate the metabolites from the biological matrix

  • Concentration of the extract

  • Analysis by LC-MS or LC-MS/MS

For research purposes, standard solutions of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid are typically prepared in solvents such as DMSO, DMF, or ethanol, depending on the specific application .

Applications in Forensic Toxicology

Challenges in Detection

Despite its importance as a biomarker, the detection of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid faces several challenges:

  • The rapid evolution of synthetic cannabinoids to evade legal restrictions and detection methods

  • The need for sensitive and specific analytical methods due to potentially low concentrations in biological samples

  • The lack of commercially available reference standards for all metabolites

  • The potential for cross-reactivity with metabolites of other synthetic cannabinoids

  • Variations in metabolism among individuals, which can affect the concentration and detection window of the metabolite

Chemical Reactivity and Stability

Functional Group Reactivity

5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid contains several reactive functional groups that determine its chemical behavior:

  • The carboxylic acid group (-COOH) can undergo typical reactions such as:

    • Esterification with alcohols to form esters

    • Amidation with amines to form amides

    • Reduction to alcohol using reducing agents

    • Salt formation with bases

  • The indole ring can participate in various reactions including:

    • Electrophilic aromatic substitution at positions 2 and 3

    • Oxidation of the pyrrole ring

    • Reduction of the pyrrole ring

  • The 4-methoxybenzoyl group incorporates:

    • The methoxy group, which can undergo demethylation

    • The carbonyl group, which can participate in nucleophilic addition reactions

    • The benzene ring, which can undergo electrophilic aromatic substitution

These reactive sites provide opportunities for derivatization and modification of the compound for various research applications.

Related Compounds and Structural Analogs

Deuterated Analogs

A deuterated version of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid, specifically 5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid, has been developed primarily for use as an internal standard in analytical methods . This compound has a molecular weight of 356.4 g/mol and features deuterium atoms at positions 2, 4, 5, 6, and 7 of the indole ring.

The deuterated analog offers several advantages:

  • Enhanced stability compared to the non-deuterated version

  • Altered physical properties while maintaining similar chemical reactivity

  • Ideal for use as an internal standard in mass spectrometry due to the mass difference (5 Da)

  • Improved accuracy in quantitative analysis

Other RCS-4 Metabolites

In addition to 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid, RCS-4 metabolism produces several other metabolites through various metabolic pathways . A comprehensive metabolite profiling study identified 18 different RCS-4 metabolites, including:

  • Hydroxylated metabolites (with or without demethylation)

  • O-demethylated metabolites (identified as the most common biotransformation)

  • Carboxylated metabolites

  • Dealkylated metabolites

  • Glucuronidated conjugates

  • Sulfated conjugates

The relative abundance and detection windows of these metabolites in biological samples can vary, affecting their utility as biomarkers for RCS-4 consumption.

Structurally Similar Synthetic Cannabinoid Metabolites

5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid shares structural similarities with metabolites of other synthetic cannabinoids, particularly those with an indole core structure. This structural similarity is important for:

  • Understanding common metabolic pathways of synthetic cannabinoids

  • Developing broad-spectrum detection methods

  • Predicting the metabolism of new synthetic cannabinoids

  • Assessing potential cross-reactivity in immunoassay-based screening methods

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